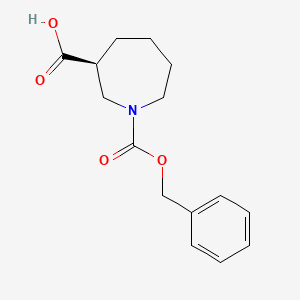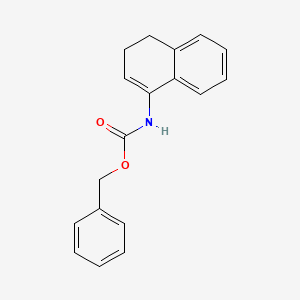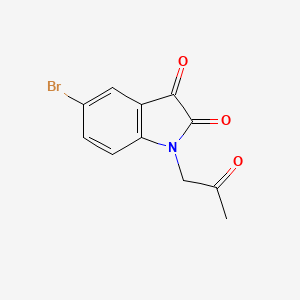
5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by the presence of an amino group, two chlorine atoms, and a methoxy group attached to a phenyl ring, which is further connected to a pyrazolone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the phenyl ring: The phenyl ring with the desired substituents (2,6-dichloro and 4-methoxy) can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Amination: The amino group can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chlorine atoms or the pyrazolone ring, potentially leading to dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one depends on its specific application:
Pharmacological Effects: The compound may exert its effects by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or cell proliferation.
Material Properties: In material science, the compound’s electronic structure can influence its conductivity, luminescence, or other physical properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the dichloro and methoxy substituents, leading to different chemical and biological properties.
3-Amino-1-(4-methoxyphenyl)-1H-pyrazol-5(4H)-one:
3-Amino-1-(2,6-dichlorophenyl)-1H-pyrazol-5(4H)-one: Contains the chlorine atoms but lacks the methoxy group, resulting in different pharmacological and material properties.
Uniqueness
The presence of both the 2,6-dichloro and 4-methoxy substituents on the phenyl ring, along with the amino group on the pyrazolone core, gives 3-Amino-1-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-5(4H)-one unique chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific research applications.
Propiedades
Fórmula molecular |
C10H9Cl2N3O2 |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
5-amino-2-(2,6-dichloro-4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H9Cl2N3O2/c1-17-5-2-6(11)10(7(12)3-5)15-9(16)4-8(13)14-15/h2-4,14H,13H2,1H3 |
Clave InChI |
MSGLTFBOWJGLDD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)Cl)N2C(=O)C=C(N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,1,1-Trimethyl-N-[(morpholin-4-yl)sulfanyl]-N-(trimethylsilyl)silanamine](/img/structure/B11845195.png)
